molecular formula C15H10ClNO3 B14523972 2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 62591-97-3

2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14523972
CAS No.: 62591-97-3
M. Wt: 287.70 g/mol
InChI Key: UEUFCHSLSRSRSP-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro-hydroxyphenyl group attached to the isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-chloro-4-hydroxybenzyl chloride with phthalimide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione: shares similarities with other isoindole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the phenyl ring allows for diverse chemical modifications and potential biological activities.

Properties

CAS No.

62591-97-3

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

2-[(3-chloro-4-hydroxyphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H10ClNO3/c16-12-7-9(5-6-13(12)18)8-17-14(19)10-3-1-2-4-11(10)15(17)20/h1-7,18H,8H2

InChI Key

UEUFCHSLSRSRSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)O)Cl

Origin of Product

United States

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